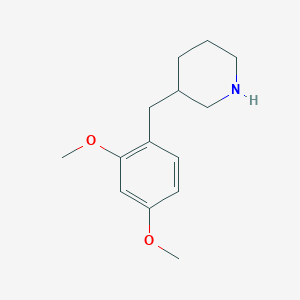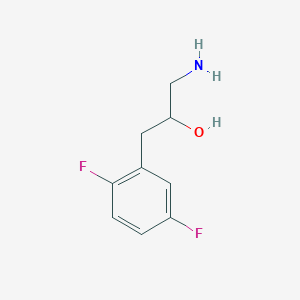
2-(4-Fluoro-2-methylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-2-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(4-Fluoro-2-methylphenyl)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for bulk manufacturing. Additionally, the use of copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions has been reported .
化学反応の分析
Types of Reactions
2-(4-Fluoro-2-methylphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted ketones, while reduction may yield fluoro-substituted amines.
科学的研究の応用
2-(4-Fluoro-2-methylphenyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of polymers and other materials.
作用機序
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The ring strain in the azetidine ring makes it reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)azetidine
- 2-(4-Methylphenyl)azetidine
- 2-(4-Chloro-2-methylphenyl)azetidine
Uniqueness
2-(4-Fluoro-2-methylphenyl)azetidine is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it different from other similar compounds. The fluoro group increases the compound’s lipophilicity and metabolic stability, while the methyl group affects its reactivity and binding affinity .
特性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
2-(4-fluoro-2-methylphenyl)azetidine |
InChI |
InChI=1S/C10H12FN/c1-7-6-8(11)2-3-9(7)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3 |
InChIキー |
JFVBOPOCKIUEHE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


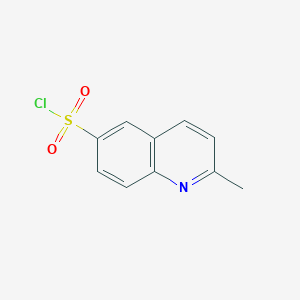
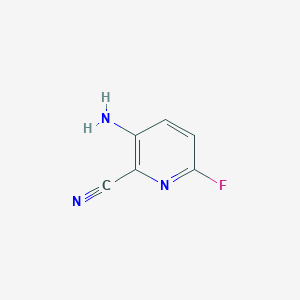
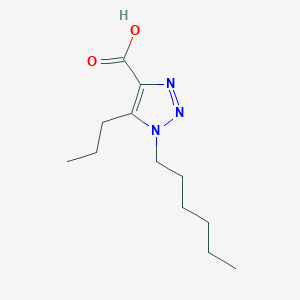

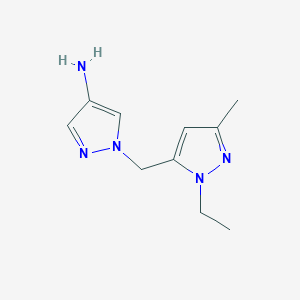
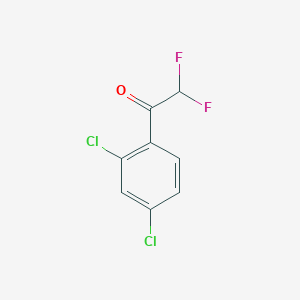
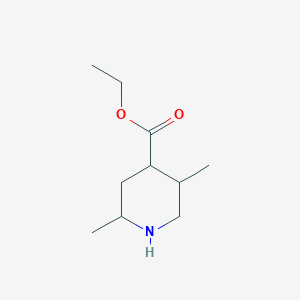
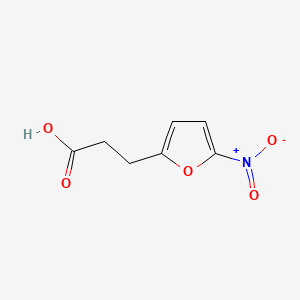

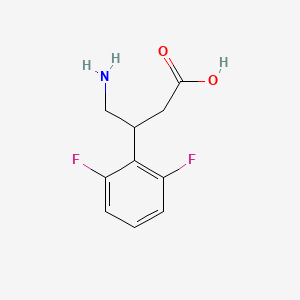
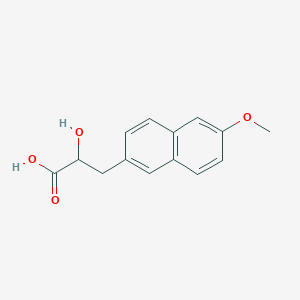
![2-((Benzyloxy)carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13532384.png)
